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molecular formula C7H14Cl2Si B8695607 Silane, dichloro-5-hexen-1-ylmethyl- CAS No. 90054-19-6

Silane, dichloro-5-hexen-1-ylmethyl-

Cat. No. B8695607
M. Wt: 197.17 g/mol
InChI Key: XQOLMPJRVURWFY-UHFFFAOYSA-N
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Patent
US05278244

Procedure details

Procedure is similar to the one described above for 5-hexenyldimethylchlorosilane. 8.4 g (100 mmole) of 1,5-Hexadiene was refluxed with platinum catalyst (100ppm). To the mixture 5.7 g (50 mmole) of methyldichlorosilane was added dropwise over 30 min. period. The completion of the reaction was monitored by infrared spectroscopy. The product distilling at 65° C./0.22 mm was obtained in 68% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:7]([CH3:10])(C)[Cl:8])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].C=CCCC=C.C[SiH](Cl)[Cl:19]>[Pt]>[CH2:1]([Si:7]([CH3:10])([Cl:8])[Cl:19])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=C)[Si](Cl)(C)C
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C=CCCC=C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product distilling at 65° C./0.22 mm
CUSTOM
Type
CUSTOM
Details
was obtained in 68% yield

Outcomes

Product
Name
Type
Smiles
C(CCCC=C)[Si](Cl)(Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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